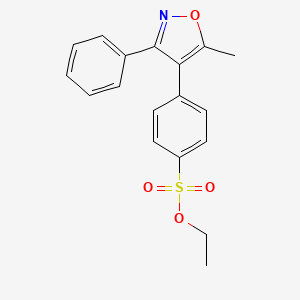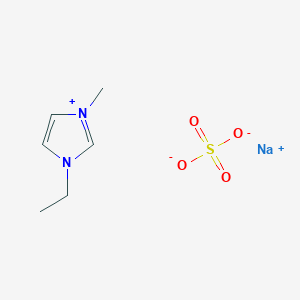![molecular formula C14H20S3Sn2 B8234044 trimethyl-(10-trimethylstannyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234044.png)
trimethyl-(10-trimethylstannyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane
Overview
Description
2,6-Bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]thiophene is a compound with the molecular formula C14H20S3Sn2 and a molecular weight of 521.90 g/mol . This compound is known for its unique structure, which includes two trimethylstannyl groups attached to a dithieno[3,2-b:2’,3’-d]thiophene core. It is primarily used in the field of organic electronics due to its excellent charge mobility and environmental stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]thiophene typically involves a Stille coupling reaction. This reaction is carried out by reacting a dithieno[3,2-b:2’,3’-d]thiophene derivative with trimethyltin chloride in the presence of a palladium catalyst . The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-120°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups using various reagents.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine, iodine) and organometallic reagents (e.g., Grignard reagents).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.
Major Products
Substitution Reactions: Products include various organotin compounds and halogenated derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
2,6-Bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]thiophene has a wide range of applications in scientific research, particularly in the field of organic electronics . Some of its notable applications include:
Organic Field Effect Transistors (OFETs): Used as an active layer due to its high charge mobility.
Organic Photovoltaic Cells (OPVs): Utilized in the fabrication of solar cells for its excellent electronic properties.
Electrochromic Devices (ECDs): Employed in devices that change color in response to an electric current.
Organic Light Emitting Diodes (OLEDs): Used in the development of light-emitting devices.
Mechanism of Action
The mechanism of action of 2,6-Bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]thiophene in organic electronic devices involves its ability to facilitate charge transport . The compound’s extended π-conjugation and planar structure allow for efficient charge mobility, making it an excellent material for use in OFETs and OPVs . The trimethylstannyl groups also contribute to the compound’s stability and solubility, enhancing its performance in various applications .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2’,3’-d]thiophene (DTT): A similar compound without the trimethylstannyl groups, used in organic electronics for its high charge mobility.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Another organotin compound with similar applications in organic electronics.
Uniqueness
2,6-Bis(trimethylstannyl)dithieno[3,2-b:2’,3’-d]thiophene is unique due to the presence of two trimethylstannyl groups, which enhance its solubility and stability compared to other similar compounds . This makes it particularly suitable for use in solution-processable organic electronic devices .
Properties
IUPAC Name |
trimethyl-(10-trimethylstannyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2S3.6CH3.2Sn/c1-3-9-7-5(1)11-6-2-4-10-8(6)7;;;;;;;;/h1-2H;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXENSTZDPRVXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(S2)C=C(S3)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20S3Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234014.png)
![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)


![(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B8234030.png)
![Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate](/img/structure/B8234055.png)
